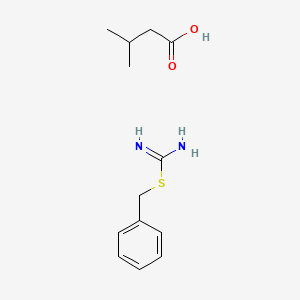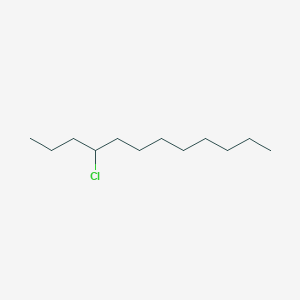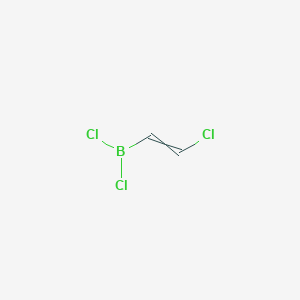
Dichloro(2-chloroethenyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(2-chloroethenyl)borane is an organoboron compound characterized by the presence of boron, chlorine, and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(2-chloroethenyl)borane can be synthesized through the hydroboration of 1,1-dichloroethylene with borane. The reaction typically involves the addition of borane to the double bond of 1,1-dichloroethylene under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar hydroboration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction environments to enhance efficiency.
化学反应分析
Types of Reactions: Dichloro(2-chloroethenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
Dichloro(2-chloroethenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-containing structures.
作用机制
The mechanism of action of dichloro(2-chloroethenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive boron and chlorine atoms. The compound can form stable intermediates, which facilitate the formation of new chemical bonds. In biological systems, its mechanism of action is related to its ability to capture neutrons, making it useful in BNCT.
相似化合物的比较
Tris(2-chlorovinyl)borane: Similar in structure but with three vinyl groups attached to boron.
Chlorobis(2-chlorovinyl)borane: Contains two vinyl groups and one chlorine atom attached to boron.
Uniqueness: Dichloro(2-chloroethenyl)borane is unique due to its specific arrangement of chlorine and vinyl groups, which imparts distinct reactivity and stability compared to other boron-containing compounds
属性
CAS 编号 |
5035-74-5 |
|---|---|
分子式 |
C2H2BCl3 |
分子量 |
143.2 g/mol |
IUPAC 名称 |
dichloro(2-chloroethenyl)borane |
InChI |
InChI=1S/C2H2BCl3/c4-2-1-3(5)6/h1-2H |
InChI 键 |
DDKJPUMBDNDTDZ-UHFFFAOYSA-N |
规范 SMILES |
B(C=CCl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


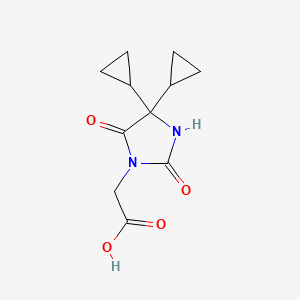

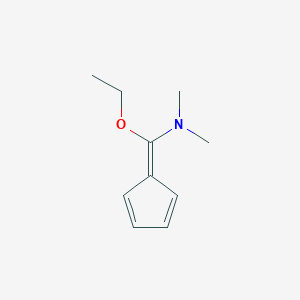

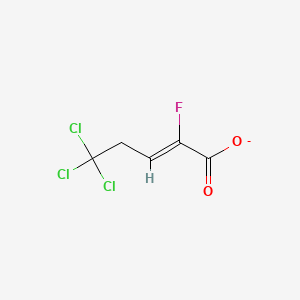
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
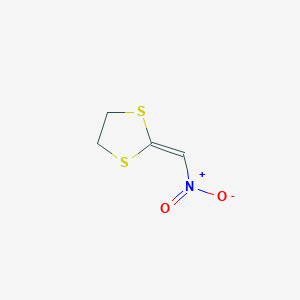
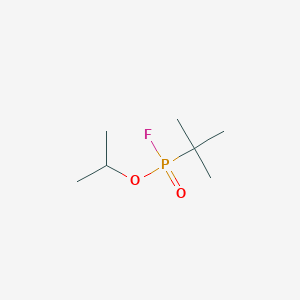
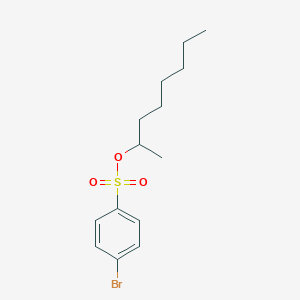
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
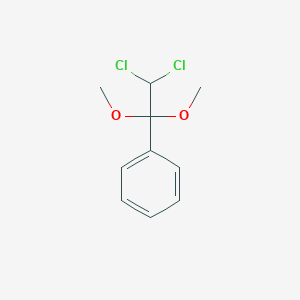
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
